ethyl 6-amino-5-cyano-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate
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Overview
Description
Ethyl 6-amino-5-cyano-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, cyano group, and trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of a suitable precursor, such as 2,6-dichloro-4-trifluoromethyl aniline. This precursor undergoes diazotization to form a diazonium salt, which is then reacted with ethyl cyanoacetate to form the desired pyran ring structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-amino-5-cyano-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
Ethyl 6-amino-5-cyano-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of ethyl 6-amino-5-cyano-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups play a crucial role in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may inhibit certain enzymes or modulate receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylic acid ethyl ester
- 6-amino-5-cyano-2-phenyl-4-thiophen-2-yl-4H-pyran-3-carboxylic acid ethyl ester
- 6-amino-5-cyano-4-(2-methoxyphenyl)-2-methyl-4H-pyran-3-carboxylic acid ethyl ester .
Uniqueness
Ethyl 6-amino-5-cyano-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to similar compounds without this group .
Properties
Molecular Formula |
C22H17F3N2O3 |
---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
ethyl 6-amino-5-cyano-2-phenyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C22H17F3N2O3/c1-2-29-21(28)18-17(13-8-10-15(11-9-13)22(23,24)25)16(12-26)20(27)30-19(18)14-6-4-3-5-7-14/h3-11,17H,2,27H2,1H3 |
InChI Key |
QAUWEABAHOGYRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CC=C(C=C2)C(F)(F)F)C#N)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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